molecular formula C25H30N6O B5552269 2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine

2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine

Cat. No.: B5552269
M. Wt: 430.5 g/mol
InChI Key: MZTIABMELVXBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C25H30N6O and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.24810960 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Research has shown that derivatives of 2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine possess significant antiproliferative effects against various human cancer cell lines. For instance, a study by Mallesha et al. (2012) synthesized new derivatives of this compound and found them effective in inhibiting the proliferation of cancer cells, suggesting potential as anticancer agents (Mallesha et al., 2012).

Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) explored the luminescent properties of naphthalimide derivatives, including compounds related to this compound. They found these compounds exhibit fluorescence quantum yields, making them useful in various scientific applications like pH probes and in studying electron transfer processes (Gan et al., 2003).

Antibacterial Properties

Matsumoto and Minami (1975) researched derivatives of this compound for their antibacterial properties. They found that certain derivatives were more effective against gram-negative bacteria, including Pseudomonas aeruginosa, than other standard antibacterial agents, indicating potential use in fighting bacterial infections (Matsumoto & Minami, 1975).

Interaction with DNA

Wilson et al. (1990) studied derivatives of this compound for their ability to interact with DNA. They discovered that these compounds could bind to DNA either through intercalation or groove binding, showcasing their potential in studying DNA interactions and possibly in the development of anticancer drugs (Wilson et al., 1990).

Development of Novel Pharmaceutical Agents

Further research into derivatives of this compound has led to the development of various pharmaceutical agents. For example, Mai et al. (1997) synthesized novel derivatives as potential non-nucleoside reverse transcriptase inhibitors, suggesting applications in HIV treatment (Mai et al., 1997).

Mechanism of Action

This is typically used in the context of drugs and refers to how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Properties

IUPAC Name

[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c1-19-26-23(29-12-10-28(2)11-13-29)18-24(27-19)30-14-16-31(17-15-30)25(32)22-9-5-7-20-6-3-4-8-21(20)22/h3-9,18H,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTIABMELVXBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.